molecular formula C11H12OS B12795438 2-Propenal, 2-((methylthio)methyl)-3-phenyl- CAS No. 1374790-21-2

2-Propenal, 2-((methylthio)methyl)-3-phenyl-

Cat. No.: B12795438
CAS No.: 1374790-21-2
M. Wt: 192.28 g/mol
InChI Key: QJDHQEQDIWDMOT-XFFZJAGNSA-N
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Description

2-(Methylthiomethyl)-3-phenylpropenal is an organic compound characterized by the presence of a phenyl group attached to a propenal moiety, with a methylthiomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthiomethyl)-3-phenylpropenal can be achieved through several methods. One common approach involves the reaction of benzaldehyde with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes a condensation reaction to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-(Methylthiomethyl)-3-phenylpropenal may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also a key consideration in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthiomethyl)-3-phenylpropenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methylthiomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylthiomethyl)-3-phenylpropenal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(Methylthiomethyl)-3-phenylpropenal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

  • 2-(Methylthiomethyl)-3-phenylpropanoic acid
  • 2-(Methylthiomethyl)-3-phenylpropanol
  • 2-(Methylthiomethyl)-3-phenylpropene

Comparison: 2-(Methylthiomethyl)-3-phenylpropenal is unique due to the presence of both an aldehyde group and a methylthiomethyl substituent

Properties

CAS No.

1374790-21-2

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

(Z)-2-(methylsulfanylmethyl)-3-phenylprop-2-enal

InChI

InChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7-

InChI Key

QJDHQEQDIWDMOT-XFFZJAGNSA-N

Isomeric SMILES

CSC/C(=C\C1=CC=CC=C1)/C=O

Canonical SMILES

CSCC(=CC1=CC=CC=C1)C=O

density

1.080-1.085

physical_description

viscous yellow liquid

solubility

insoluble in water;  miscible in fats

Origin of Product

United States

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